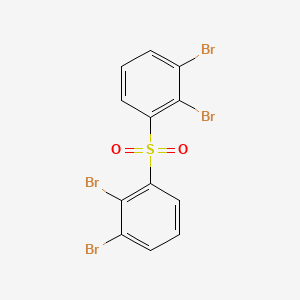
1,1'-Sulfonylbis(2,3-dibromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dibromophenyl) sulfone is an organic compound with the molecular formula C12H6Br4O2S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group (SO2) bonded to two phenyl groups, each substituted with bromine atoms at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromophenyl) sulfone typically involves the reaction of 2,3-dibromophenyl sulfone with appropriate reagents under controlled conditions. One common method is the sulfonylation of 2,3-dibromophenyl compounds using sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the sulfone group.
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dibromophenyl) sulfone may involve large-scale sulfonylation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dibromophenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl sulfones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dibromophenyl) sulfone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(2,3-dibromophenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl sulfone
- Bis(3-aminophenyl) sulfone
- Bis(4-nitrophenyl) sulfone
- 2-nitrophenylphenyl sulfone
- Benzylphenyl sulfone
Uniqueness
Bis(2,3-dibromophenyl) sulfone is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and properties. This makes it distinct from other sulfones and suitable for specific applications where bromine substitution is advantageous.
Eigenschaften
CAS-Nummer |
112527-29-4 |
|---|---|
Molekularformel |
C12H6Br4O2S |
Molekulargewicht |
533.9 g/mol |
IUPAC-Name |
1,2-dibromo-3-(2,3-dibromophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Br4O2S/c13-7-3-1-5-9(11(7)15)19(17,18)10-6-2-4-8(14)12(10)16/h1-6H |
InChI-Schlüssel |
IKFXUYKTWXXGSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)C2=C(C(=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
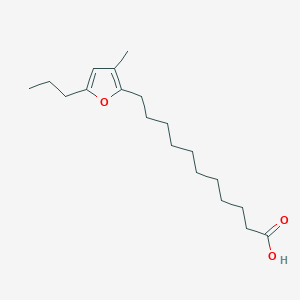
borane](/img/structure/B14304097.png)

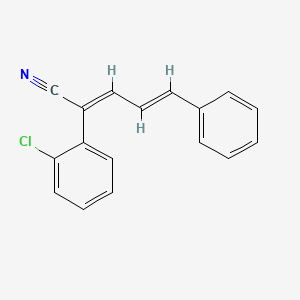
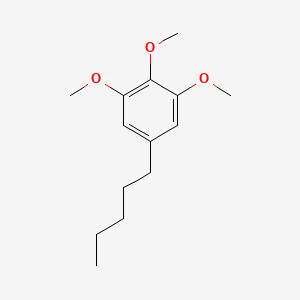
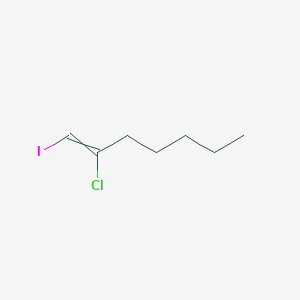
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
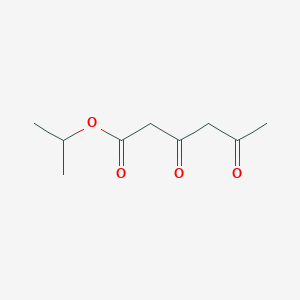
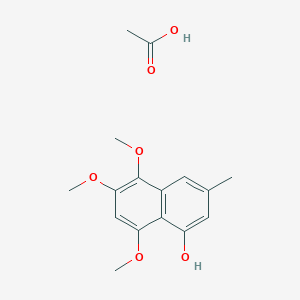
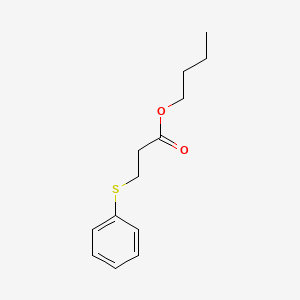
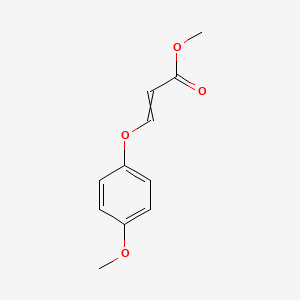
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
